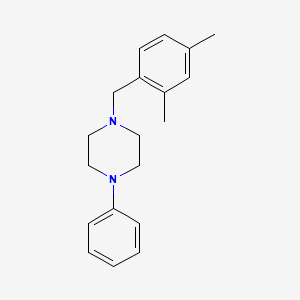![molecular formula C17H18N2O2S B5835836 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)
4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide, also known as DMAT, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. DMAT is a small molecule inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Mechanism of Action
4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide works by binding to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to target proteins. This results in the inhibition of cell signaling pathways that are involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to inhibit the growth of bacteria and viruses, and to have anti-inflammatory properties. This compound has also been shown to have neuroprotective effects, and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide is its specificity for protein kinases, which makes it a useful tool for studying cell signaling pathways. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to use in experiments. This compound also has potential toxicity, which must be carefully considered in experimental design.
Future Directions
There are several future directions for research on 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide. One area of interest is the development of more stable and soluble analogs of this compound that can be used in experiments. Another area of interest is the identification of new protein kinases that are inhibited by this compound, which could lead to the development of new therapeutic agents. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
Synthesis Methods
4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylthiophene-5-carboxylic acid with 4-methylphenylacrylic acid chloride, followed by coupling with 3-aminopropanoic acid. This method yields this compound with a purity of over 95%.
Scientific Research Applications
4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases. This compound has been shown to inhibit the activity of several protein kinases that are involved in the development and progression of cancer, including Aurora kinases, FLT3, and JAK2. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Properties
IUPAC Name |
4,5-dimethyl-2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-4-6-13(7-5-10)8-9-14(20)19-17-15(16(18)21)11(2)12(3)22-17/h4-9H,1-3H3,(H2,18,21)(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBYGLHCNJVZEA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5835759.png)
methyl]-N'-phenylthiourea](/img/structure/B5835772.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)





![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)
